molecular formula C17H26ClNO B12700084 2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride CAS No. 109461-36-1

2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride

Cat. No.: B12700084
CAS No.: 109461-36-1
M. Wt: 295.8 g/mol
InChI Key: QOQVBPWQHGSQKE-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a morpholine ring with a methyl substitution. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride typically involves the following steps:

    Formation of the Cyclohexylphenyl Intermediate: This step involves the reaction of cyclohexyl bromide with phenyl magnesium bromide (Grignard reagent) to form 4-cyclohexylphenyl bromide.

    Morpholine Ring Formation: The intermediate is then reacted with morpholine in the presence of a base such as sodium hydride to form 2-(4-Cyclohexylphenyl)-2-methylmorpholine.

    Hydrochloride Salt Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced aromatic rings or aliphatic chains.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyclohexylphenyl)-2-methylmorpholine
  • 4-Cyclohexylphenylmorpholine
  • 2-Methylmorpholine

Uniqueness

2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexyl group and the hydrochloride salt form enhances its solubility and reactivity compared to similar compounds.

Properties

CAS No.

109461-36-1

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

2-(4-cyclohexylphenyl)-2-methylmorpholine;hydrochloride

InChI

InChI=1S/C17H25NO.ClH/c1-17(13-18-11-12-19-17)16-9-7-15(8-10-16)14-5-3-2-4-6-14;/h7-10,14,18H,2-6,11-13H2,1H3;1H

InChI Key

QOQVBPWQHGSQKE-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCO1)C2=CC=C(C=C2)C3CCCCC3.Cl

Origin of Product

United States

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